N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
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Overview
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, a morpholine ring, and a sulfonyl group, making it a unique and versatile molecule for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with an indole structure, like this one, are often involved in interactions with various proteins and enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would involve the compound binding to its target(s), leading to a change in the target’s function. This could involve inhibiting or enhancing the target’s activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the indole core, the introduction of the sulfonyl group, and the attachment of the morpholine ring. One common synthetic route involves the reaction of 2-methylindole with formaldehyde and a sulfonyl chloride derivative under basic conditions to form the sulfonylated indole intermediate. This intermediate is then reacted with morpholine and benzoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized indole derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties. Researchers are exploring its interactions with biological targets and its effects on cellular pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Comparison with Similar Compounds
N-[(2-methyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Serotonin: A neurotransmitter that plays a role in mood regulation.
The uniqueness of this compound lies in its combination of the indole core, sulfonyl group, and morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-12-18-13-16(2-7-20(18)23-15)14-22-21(25)17-3-5-19(6-4-17)29(26,27)24-8-10-28-11-9-24/h2-7,12-13,23H,8-11,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDIOSKDNJKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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